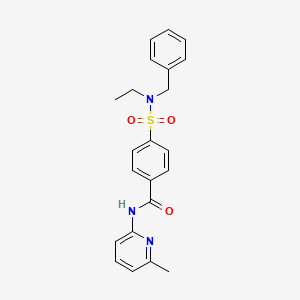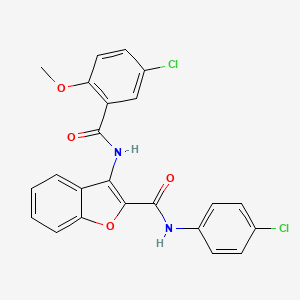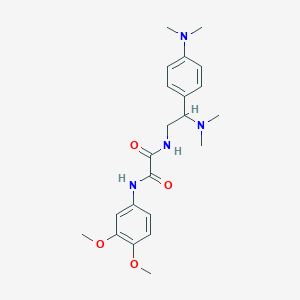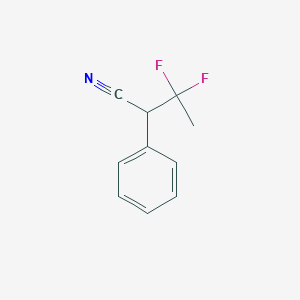
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione” is a derivative of quinazoline, a class of organic compounds that are nitrogen-containing heterocycles . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinone derivatives, which are structurally similar to quinazoline, can be synthesized through various methods . For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air, a process known as the Niementowski reaction . Another method involved the preparation of 2-styryl-4(3H)-quinazolinone derivatives using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a fused heterocyclic system . This structure is a key factor in the diverse set of biological activities exhibited by these compounds, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives are diverse and depend on the specific substitution patterns of the ring system . For example, amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) is a common approach . In this process, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structure and substitution patterns . For instance, the yields of synthesized quinazoline-2,4-diones were found to be in the range of 30-65% .科学研究应用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act as inhibitors of various kinases involved in tumor growth and proliferation. For instance, compounds like erlotinib and gefitinib, which are quinazoline derivatives, are approved for treating lung and pancreatic cancers . The thione moiety in 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione could potentially enhance its binding affinity to kinases, making it a valuable scaffold for developing new anticancer agents.
Antibacterial Agents
The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazoline derivatives exhibit a broad spectrum of antibacterial activity. Their structure allows for the creation of novel molecules that can combat resistant bacteria strains . The diethylaminoethyl side chain in the compound may be modified to target specific bacterial enzymes or pathways, contributing to the development of new antibacterial drugs.
Analgesic and Anti-Inflammatory Agents
Quinazolines are known to possess analgesic and anti-inflammatory activities. They can modulate pain perception and inflammatory responses in the body. Some quinazoline compounds have shown substantial activity in animal models of visceral and inflammatory pain . The compound’s structure could be optimized to enhance its analgesic and anti-inflammatory properties, making it a candidate for pain management research.
Antidiabetic Activity
Quinazoline derivatives have been identified as potential antidiabetic agents. They can inhibit enzymes like α-glucosidase, which is crucial for carbohydrate digestion. This inhibition helps in controlling postprandial blood glucose levels. Certain quinazoline derivatives have exhibited α-glucosidase inhibitory activity, suggesting that 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione could be explored for its antidiabetic applications .
作用机制
Target of Action
Quinazoline derivatives have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets . For instance, some quinazoline derivatives have shown inhibitory activity against α-glucosidase .
Mode of Action
For example, certain quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the reported α-glucosidase inhibitory activity of some quinazoline derivatives , it’s plausible that this compound may influence carbohydrate metabolism.
Result of Action
Given the reported biological activities of quinazoline derivatives , it’s plausible that this compound may exert a range of effects at the molecular and cellular levels.
安全和危害
The safety and hazards associated with quinazoline derivatives depend on their specific structure and biological activity. While some quinazoline derivatives have been approved as drugs, such as prazosin and doxazosine, others may have potential toxic effects . Therefore, it is crucial to thoroughly evaluate the safety profile of each specific quinazoline derivative.
属性
IUPAC Name |
4-[2-(diethylamino)ethylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-3-18(4-2)10-9-15-13-11-7-5-6-8-12(11)16-14(19)17-13/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRGVHSQOIGXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)
![N-[1-(2-furyl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2951068.png)
![N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2951071.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2951076.png)
![(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2951079.png)



![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2951087.png)